molecular formula C11H14N2O3 B177130 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid CAS No. 167641-00-1

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid

Cat. No. B177130
CAS RN: 167641-00-1
M. Wt: 222.24 g/mol
InChI Key: LEEDHDRNTSZWCH-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is a white solid and is widely used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of this compound is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.24 , a predicted density of 1.4±0.1 g/cm3 , a predicted boiling point of 541.6±50.0 °C at 760 mmHg , and a predicted flash point of 281.4±30.1 °C .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is not yet fully understood. However, it is believed that this compound interacts with proteins and other biomolecules, and modulates their activity. It is also believed that this compound may act as an inhibitor of certain enzymes, or as an activator of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid in laboratory experiments include its low cost and its ability to modulate the activity of proteins and other biomolecules. However, there are some limitations to using this compound in the laboratory. For example, it is not always possible to accurately measure the concentration of this compound in a solution, as it is a highly soluble compound. In addition, the effects of this compound can vary depending on the concentration used.

Future Directions

For the study of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid include further investigation of its mechanism of action, its effects on other biomolecules, and its potential applications in the development of new drugs. In addition, further research is needed to determine the optimal concentrations of this compound for use in laboratory experiments. Finally, further research is needed to investigate the potential toxicity of this compound, as well as its potential side effects.

Synthesis Methods

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is synthesized by the reaction of 4-hydroxy-1-piperidine with isonicotinic acid. The reaction is carried out in a solvent of acetic acid, in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid has been used in various scientific research applications, such as in the study of enzyme-substrate interactions, and as a tool to investigate the mechanism of action of drugs and biological molecules. It has also been used in the study of the structure and function of proteins and other biomolecules. In addition, this compound has been used in the synthesis of various drug molecules, such as chiral drugs, anti-cancer drugs, and anti-inflammatory drugs.

Safety and Hazards

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is considered an irritant . It’s crucial to handle this chemical only if trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDHDRNTSZWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626361
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167641-00-1
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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